Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of complex organic molecules, particularly for applications in pharmaceuticals, agrochemicals, and materials science, relies heavily on the ability to form carbon-carbon and carbon-heteroatom bonds in a predictable and efficient manner. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, offering a versatile platform for forging these critical linkages. This guide focuses on a key building block, 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene , and its diverse functionalization pathways.
The presence of both a vinyl bromide and a trifluoromethyl group imparts unique reactivity to this substrate. The vinyl bromide serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the molecule, often enhancing the reactivity of the vinyl bromide towards oxidative addition to the palladium(0) catalyst, a key step in many catalytic cycles.[1][2] This document provides detailed protocols and technical insights for researchers, scientists, and drug development professionals aiming to leverage this valuable synthetic intermediate.
Core Concepts: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimization. While specific details can vary, the majority of the reactions discussed herein proceed through a common catalytic cycle.[3]
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Figure 1: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
The cycle typically initiates with the oxidative addition of the organic halide (in this case, 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene) to a low-valent palladium(0) complex. This is often the rate-determining step.[4] This is followed by transmetalation , where the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[5] The cycle concludes with reductive elimination , where the two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the active palladium(0) catalyst.[6]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronate ester.[5] This reaction is widely used due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate the reaction.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The choice of base, such as K₂CO₃ or Cs₂CO₃, can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is commonly used. Water is often necessary for the dissolution of the inorganic base and to facilitate the formation of the boronate "ate" complex.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation.[1] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Protocol: Suzuki-Miyaura Coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with Phenylboronic Acid
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Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 2 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.[1]
-
Add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 85 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Application 2: Heck Reaction for Alkene Synthesis
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is particularly useful for creating new carbon-carbon bonds at sp²-hybridized carbons and typically results in the formation of the more thermodynamically stable trans-(E)-alkene.[4]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ. The addition of phosphine ligands, such as triphenylphosphine (PPh₃) or bulkier biaryl phosphines, is often necessary to stabilize the active catalyst and improve yields.[8]
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide (HBr) that is generated during the catalytic cycle, regenerating the Pd(0) catalyst.[4]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used to ensure the solubility of the reactants and to allow for the higher reaction temperatures often required.
Protocol: Heck Reaction of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with n-Butyl Acrylate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Procedure:
-
In a sealed tube, combine 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Add triethylamine (0.28 mL, 2.0 mmol) and n-butyl acrylate (0.22 mL, 1.5 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Application 3: Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] A key feature of this reaction is the use of a dual-catalyst system, comprising a palladium complex and a copper(I) salt co-catalyst.[10]
Causality of Experimental Choices:
-
Palladium Catalyst: As with other cross-coupling reactions, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used, air-stable Pd(II) precatalyst.
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is believed to be more reactive towards transmetalation with the palladium complex than the alkyne itself, thus accelerating the reaction and allowing for milder conditions.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the solvent and as the base to deprotonate the terminal alkyne and neutralize the resulting hydrogen halide.
Protocol: Sonogashira Coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with Phenylacetylene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove the amine salts.
-
Rinse the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired enyne.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl or vinyl halide and an amine.[6] This reaction has become a premier method for constructing arylamines due to its broad substrate scope and functional group tolerance.[12]
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PdII_amido -> RedElim;
RedElim -> Pd0 [label="R-NR'R''"];
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Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand is crucial. Ligands like BINAP, Xantphos, or those from the Buchwald and Hartwig groups are designed to promote both the oxidative addition and the final reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with Morpholine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate flask, add 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and anhydrous toluene (3 mL).
-
Add morpholine (0.105 mL, 1.2 mmol) to the substrate-containing flask.
-
Transfer the prepared catalyst solution to the substrate mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash chromatography.
Other Important Functionalizations
The versatility of 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene extends beyond the core reactions detailed above. Other valuable transformations include:
-
Stille Coupling: This reaction couples the vinyl bromide with an organotin reagent (organostannane).[14] While effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.[15] The mechanism is similar to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[16]
-
Cyanation: The introduction of a nitrile (-CN) group can be achieved via palladium-catalyzed coupling with a cyanide source. Modern methods often employ less toxic cyanide reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) in place of highly toxic alkali metal cyanides.[17][18] This transformation provides a valuable synthetic handle, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.
Summary of Reaction Conditions
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent(s) | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Boronic Acid / Ester |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ / PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, DMAc, MeCN | Alkene |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Terminal Alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ / Xantphos, BINAP, etc. | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Primary or Secondary Amine |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Toluene, THF, DMF | Organostannane (R-SnBu₃) |
| Cyanation | Pd(OAc)₂/Ligand, Palladacycles | (Cyanide can act as base) | DMF, H₂O/THF | Zn(CN)₂, K₄[Fe(CN)₆] |
Conclusion
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group enhances its reactivity, while the vinyl bromide moiety provides a point of attachment for a vast array of coupling partners. By understanding the fundamental principles of the palladium catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of complex molecules. The protocols provided herein serve as a robust starting point for the exploration of this substrate's synthetic potential in drug discovery and materials science.
References
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Heck, R. F. (n.d.). Heck Reaction. Wikipedia. Retrieved March 7, 2024, from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved March 7, 2024, from [Link]
-
ACS Publications. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic Letters. Retrieved March 7, 2024, from [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved March 7, 2024, from [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved March 7, 2024, from [Link]
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Organic Reactions. (n.d.). The Stille Reaction. Retrieved March 7, 2024, from [Link]
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Organic Synthesis. (n.d.). Stille Coupling. Retrieved March 7, 2024, from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved March 7, 2024, from [Link]
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Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. Retrieved March 7, 2024, from [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved March 7, 2024, from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2024, from [Link]
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Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved March 7, 2024, from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved March 7, 2024, from [Link]
-
Nature. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved March 7, 2024, from [Link]
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(39), 10035-10039. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved March 7, 2024, from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved March 7, 2024, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2024, from [Link]
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ACS Publications. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
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